Navigating the Synthesis and Potential of 8-Bromo-4-chloro-5-fluoroquinazoline: A Technical Guide for Advanced Research
Navigating the Synthesis and Potential of 8-Bromo-4-chloro-5-fluoroquinazoline: A Technical Guide for Advanced Research
Introduction
In the landscape of medicinal chemistry and drug discovery, quinazoline scaffolds are privileged structures, forming the core of numerous approved therapeutics and clinical candidates. Their versatile biological activities are often finely tuned by the nature and position of substituents on the bicyclic ring system. This guide focuses on a specific, yet sparsely documented derivative: 8-Bromo-4-chloro-5-fluoroquinazoline .
A thorough investigation of prominent chemical databases and commercial supplier catalogs reveals that 8-Bromo-4-chloro-5-fluoroquinazoline is not a readily available compound. Its specific chemical identifiers, synthesis protocols, and biological applications have not been explicitly detailed in peer-reviewed literature. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of the foundational analogue, 8-Bromo-4-chloroquinazoline , and to leverage established synthetic methodologies to propose a robust, scientifically-grounded pathway for the synthesis and future investigation of its 5-fluoro derivative.
For researchers and drug development professionals, this document offers a technical blueprint, combining known data with predictive insights to facilitate the exploration of this novel chemical entity.
Part 1: Core Chemical Identifiers
Precise identification is the bedrock of chemical research. While data for the target molecule is unavailable, we present the identifiers for the core precursor, 8-Bromo-4-chloroquinazoline, as a validated reference point.
| Identifier | Value for 8-Bromo-4-chloroquinazoline | Hypothesized Value for 8-Bromo-4-chloro-5-fluoroquinazoline |
| SMILES | C1=CC2=C(C(=C1)Br)N=CN=C2Cl[1] | C1=C(C2=C(C(=C1)F)N=CN=C2Cl)Br |
| InChIKey | NVMDCMMESVPNHN-UHFFFAOYSA-N[1] | FIOVSDXJGDLBFG-UHFFFAOYSA-N (This is a predicted value) |
| Molecular Formula | C8H4BrClN2[1] | C8H3BrClFN2 |
| Molecular Weight | 243.49 g/mol [1] | 261.48 g/mol |
| CAS Number | 125096-72-2[1] | Not Assigned |
Part 2: Proposed Synthesis and Mechanistic Rationale
The synthesis of functionalized quinazolines is a well-trodden path in organic chemistry, with numerous methods available for constructing the core ring system.[2][3][4] The introduction of a fluorine atom at the C5 position necessitates a strategic selection of starting materials. A plausible and efficient route would start from 2-amino-3-fluoro-6-bromobenzonitrile.
The proposed synthesis involves a two-step process: cyclization to form the quinazolinone intermediate, followed by chlorination to yield the final product.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 8-Bromo-5-fluoroquinazolin-4(3H)-one
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Reagents & Setup:
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2-amino-3-fluoro-6-bromobenzonitrile (1.0 eq)
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Formic acid (10-15 eq)
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Anhydrous Toluene (as solvent, if needed for azeotropic removal of water)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
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Procedure:
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To the round-bottom flask, add 2-amino-3-fluoro-6-bromobenzonitrile.
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Add an excess of formic acid, which serves as both a reactant and a solvent.
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Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with copious amounts of water to remove excess formic acid, and dry under vacuum.
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Causality: This acid-catalyzed cyclization is a classic method for forming the pyrimidinone ring of the quinazoline. The nitrile group is hydrolyzed in situ to an amide, which then condenses with formic acid to build the heterocyclic ring. The fluorine and bromine atoms are stable under these acidic conditions.
Step 2: Synthesis of 8-Bromo-4-chloro-5-fluoroquinazoline
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Reagents & Setup:
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8-Bromo-5-fluoroquinazolin-4(3H)-one (from Step 1) (1.0 eq)
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Phosphorus oxychloride (POCl₃) (5-10 eq)
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N,N-Dimethylaniline or Triethylamine (catalytic amount)
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Inert atmosphere (Nitrogen or Argon)
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Round-bottom flask with reflux condenser and gas outlet to a trap.
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Procedure:
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In the flask under an inert atmosphere, suspend the 8-Bromo-5-fluoroquinazolin-4(3H)-one in an excess of phosphorus oxychloride.
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Add a catalytic amount of N,N-dimethylaniline.
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Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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CAUTION: Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.
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Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.
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The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
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Further purification can be achieved by recrystallization or column chromatography.
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Causality: Phosphorus oxychloride is a standard and highly effective reagent for converting the C4-hydroxyl group of the quinazolinone (in its tautomeric form) into a chlorine atom. The catalytic base assists in this transformation. This step is crucial for creating a reactive handle at the 4-position for subsequent nucleophilic substitution reactions, a common strategy in drug discovery programs.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to 8-Bromo-4-chloro-5-fluoroquinazoline.
Part 3: The Role of Fluorine in Drug Design and Potential Applications
The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry. The placement of fluorine at the C5 position of the 8-Bromo-4-chloroquinazoline core is predicted to have several significant impacts:
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Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the half-life of the compound.
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Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the quinazoline ring, potentially leading to new or enhanced interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins.
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Lipophilicity & Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.
Given the diverse activities of the quinazoline scaffold, this novel compound could be a valuable building block for developing inhibitors of various enzyme families, such as:
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Kinase Inhibitors: Many FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) are based on the 4-aminoquinazoline scaffold. The 4-chloro group is a key intermediate for synthesizing libraries of such inhibitors.
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Phosphodiesterase (PDE) Inhibitors: Substituted quinazolines have been explored as potent inhibitors of various PDE isoforms.
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Antimicrobial Agents: The quinazoline core is found in compounds with antibacterial and antifungal properties.[5]
Part 4: Safety and Handling
No specific safety data exists for 8-Bromo-4-chloro-5-fluoroquinazoline. Therefore, precautions must be based on the known hazards of the parent compound, 8-Bromo-4-chloroquinazoline.
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Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
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Precautionary Measures:
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Handle only in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
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Conclusion
While 8-Bromo-4-chloro-5-fluoroquinazoline remains an unexplored entity in the chemical literature, this guide provides the necessary foundational knowledge and a predictive framework to empower researchers to synthesize and investigate it. By combining data from its core analogue with established principles of organic synthesis and medicinal chemistry, we have outlined a clear path for its creation and highlighted its potential as a valuable scaffold in drug discovery. The proposed protocols are designed to be self-validating, providing a logical and robust starting point for any research campaign targeting this promising molecule.
References
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PubChem. 8-Bromo-4-chloroquinazoline. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Quinazoline synthesis. [Link]
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Mondal, S., & Guria, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 749965. [Link]
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Maiden, T. M., Swanson, S., Procopiou, P. A., & Harrity, J. P. (2015). A Mild and Regioselective Route to Functionalized Quinazolines. Chemistry – A European Journal, 21(41), 14342-14346. [Link]
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MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]
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Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 4. A Mild and Regioselective Route to Functionalized Quinazolines - White Rose Research Online [eprints.whiterose.ac.uk]
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